
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a useful research compound. Its molecular formula is C17H10BrClN2O4S and its molecular weight is 453.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate , commonly referred to as ML221, is a synthetic molecule that has garnered attention due to its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article explores the biological activity of ML221, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
ML221 is characterized by a complex molecular structure that includes a pyran ring and a pyrimidine moiety. Its chemical formula is C17H13BrClN2O4S with a molecular weight of approximately 405.71 g/mol. The structure can be represented as follows:
Apelin Receptor Antagonism
ML221 has been identified as a functional antagonist of the apelin receptor (APJ). Research indicates that it exhibits significant selectivity for the APJ receptor over other receptors, including the angiotensin II type 1 receptor (AT1). The half-maximal inhibitory concentration (IC50) values reported for ML221 in various assays are as follows:
Assay Type | IC50 Value (μM) |
---|---|
cAMP Assay | 0.70 |
β-arrestin Assay | 1.75 |
These values suggest that ML221 effectively inhibits APJ signaling pathways, which are implicated in various physiological processes, including cardiovascular regulation and metabolic homeostasis .
Toxicity Profile
In vitro studies have demonstrated that ML221 exhibits no toxicity towards human hepatocytes at concentrations exceeding 50 μM, indicating a favorable safety profile for potential therapeutic applications .
Pharmacological Implications
The apelin/APJ system plays a crucial role in cardiovascular health, influencing blood pressure regulation and heart function. Therefore, antagonists like ML221 may have therapeutic potential in treating conditions such as hypertension and heart failure. Additionally, the compound's ability to modulate metabolic processes could position it as a candidate for obesity-related therapies .
Study on Cardiovascular Effects
In a study by Maloney et al. (2012), ML221 was evaluated for its effects on cardiovascular parameters in rodent models. The findings indicated that administration of ML221 resulted in significant reductions in blood pressure and improvement in cardiac output, supporting its role as an APJ antagonist with potential antihypertensive effects .
Comparative Studies with Other Antagonists
Comparative studies have been conducted to evaluate the efficacy of ML221 against other apelin receptor antagonists. In these studies, ML221 demonstrated superior potency and selectivity compared to existing compounds, making it a promising candidate for further development .
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Properties
Recent studies have suggested that compounds similar to 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate exhibit significant antimicrobial activity. The presence of a pyrimidine ring and thioether group may enhance its interaction with bacterial enzymes, making it a candidate for developing new antibiotics. For instance, derivatives of similar structures have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that similar pyran derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, a study demonstrated that compounds with analogous structures were effective in inhibiting the growth of breast cancer cell lines by inducing apoptosis through the inhibition of the PI3K/Akt signaling pathway .
3. Enzyme Inhibition
Another application lies in enzyme inhibition. The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders or diseases related to enzyme dysfunction .
Case Studies
Case Study 1: Antimicrobial Screening
A study evaluated various pyran derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds with structural similarities to This compound exhibited promising antimicrobial activity, with IC50 values suggesting effective inhibition at low concentrations .
Case Study 2: Anticancer Efficacy
In vitro assays conducted on human breast cancer cell lines demonstrated that modifications to the pyran structure could enhance cytotoxicity. Compounds structurally related to this compound were found to induce cell cycle arrest and apoptosis, indicating their potential as anticancer agents .
Eigenschaften
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-bromo-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O4S/c18-10-2-3-13(19)12(6-10)16(23)25-15-8-24-11(7-14(15)22)9-26-17-20-4-1-5-21-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAFNPJZMMJTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.